molecular formula C18H13N5O B2616267 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile CAS No. 344262-46-0

12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile

Cat. No.: B2616267
CAS No.: 344262-46-0
M. Wt: 315.336
InChI Key: AZAPTLTZCLSCIW-UHFFFAOYSA-N
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Description

This compound features a pentacyclic framework with four nitrogen atoms (tetraza) embedded in its structure, alongside an oxo group at position 12 and a carbonitrile substituent at position 5. The IUPAC name reflects its intricate bicyclic connectivity, including fused triazole or triazine-like rings.

Properties

IUPAC Name

12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-8-12-9-21-23-16-7-15-13-4-2-1-3-11(13)5-6-22(15)18(24)14(16)10-20-17(12)23/h1-4,9-10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPTLTZCLSCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC3=C(C2=O)C=NC4=C(C=NN34)C#N)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile typically involves multiple steps, including cyclization and functional group transformations. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

  • Cyclization Reactions : These are crucial for forming the core structure of the compound.
  • Functional Group Transformations : These reactions modify existing groups or introduce new functionalities to enhance biological activity.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for creating more complex molecules.
  • Study of Reaction Mechanisms : Researchers utilize this compound to understand fundamental chemical processes.

Biology

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Properties : Investigations are ongoing to assess its efficacy in inhibiting cancer cell proliferation.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential in drug development and delivery systems.
  • Antiviral Activity : Research indicates it may inhibit viral replication processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiviral Activity :
    • A study highlighted its effectiveness against certain viruses by inhibiting their replication mechanisms (source: ).
    • The compound's structural features allow it to interact with viral proteins effectively.
  • Biological Activity Assessment :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial properties against resistant strains (source: ).
    • Further research is needed to elucidate the specific pathways through which these effects occur.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for synthesisUsed in various synthetic routes
BiologyAntimicrobial and anticancerExhibits significant biological activity
MedicineDrug development and antiviralPotential effectiveness against viruses

Mechanism of Action

The mechanism of action of 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule:

Compound Name (Source) Molecular Formula Molecular Weight Heteroatoms Key Functional Groups Notable Structural Features
Target Compound - - 4N, 1O Oxo, Carbonitrile Pentacyclic system with tetraza and fused aromatic rings
(19S)-19-Ethyl-19-hydroxy-7-nitro-...dione (CP0464796, ) C₂₀H₁₅N₃O₆ 393.355 3N, 6O Nitro, Oxo, Dione Pentacyclic with diaza and oxa bridges; Lipinski-compliant
17,17-Dimethyl-...heptaen-7-ol (FDB012460, ) - - 3O Hydroxyl, Furo-bis-pyran Trioxapentacyclo; oxygen-dominated heteroatoms
Tetracyclo[...]hexadeca-hexaene-1-carbonitrile () C₁₇H₁₃N 231.29 1N Carbonitrile Tetracyclic system; simpler aromatic framework
10-(4-Methoxyphenyl)-7-methyl-...benzotriazin-12-one (11f, ) C₂₇H₂₀F₃N₇O₂ 555.5 7N, 2O Trifluoromethyl, Oxo Bis-triazolo benzotriazinone; high nitrogen content

Key Observations :

  • Nitrogen Content : The target compound’s tetraza system contrasts with CP0464796 (diaza) and 11f (seven nitrogen atoms), which may enhance hydrogen-bonding capacity or metabolic stability .
  • Functional Groups : The carbonitrile group in the target and the tetracyclo compound () could impart electrophilicity, whereas the nitro group in CP0464796 may influence redox reactivity .
Physicochemical Properties
  • Molecular Weight : CP0464796 (393.355) and 11f (555.5) exceed the target compound’s likely range (estimated ~400–450), while the tetracyclo compound (231.29) is significantly smaller. Higher molecular weights may impact bioavailability .
  • Lipinski Compliance: CP0464796 adheres to Lipinski’s "Rule of Five" (MW <500, H-bond donors/acceptors ≤5/10), suggesting drug-likeness. The target compound’s compliance depends on its exact molecular weight and polarity .
  • Melting Points : Compound 11f melts at 207–209°C, indicative of high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonds from nitrogen-rich rings) .
Bioactivity Considerations
  • 11f : Funded by EU medicinal chemistry projects, this compound’s trifluoromethyl and triazolo groups imply kinase or protease inhibition, a plausible bioactivity direction for the target compound .

Biological Activity

Chemical Structure and Properties

The compound's intricate structure is characterized by a unique arrangement of rings and functional groups that may contribute to its biological efficacy. The presence of a carbonitrile group and the tetrazole moiety are notable features that often correlate with enhanced biological activity.

Antiviral Properties

Research indicates that compounds similar to 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa have demonstrated antiviral activities against various pathogens:

  • Mechanism of Action : The compound may inhibit viral replication through interference with viral polymerases or other essential viral enzymes.
  • Case Studies : In vitro studies have shown promising results against viruses such as HIV and HCV. For instance, compounds with similar structures have been evaluated in clinical trials for their effectiveness in reducing viral loads in infected patients .

Cytotoxicity and Selectivity

While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity:

  • Cytotoxicity Assays : Preliminary studies suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for therapeutic applications .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body processes the drug) is vital for determining the clinical utility of this compound:

  • Absorption and Distribution : Data suggest that compounds within this class may have favorable absorption characteristics when administered orally or intravenously.
  • Metabolism : The metabolic pathways are still under investigation but may involve cytochrome P450 enzymes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against HIV and HCV
CytotoxicitySelective toxicity towards cancer cells
PharmacokineticsFavorable absorption; metabolism via CYP450

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 12-oxo-4,5,9,13-tetrazapentacyclo[...]-7-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Intramolecular cyclization of precursor compounds (e.g., halogenated imidazole derivatives) under visible light with iridium catalysts or phenyliodine(III) dicyclohexanecarboxylate can yield the core structure. Oxidation with m-CPBA or H₂O₂ is critical for introducing the oxo group. Reaction optimization should include parameter screening (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to balance yield (≥70%) and purity (≥95%) .
  • Data Contradiction Analysis : Conflicting reports on cyclization efficiency may arise from solvent-dependent steric effects. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may destabilize intermediates. Cross-validate with HPLC-MS to resolve discrepancies .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound’s structural complexity?

  • Methodological Answer : Use ¹H-¹³C HMBC NMR to resolve overlapping signals in the tetrazapentacyclic core. IR analysis of the nitrile stretch (~2200 cm⁻¹) confirms functional group integrity. High-resolution MS (HRMS) with ESI+ ionization provides accurate mass validation. For stereochemical ambiguity, compare experimental data with DFT-simulated spectra .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antitumor activity, and how can in vitro assays be designed to validate these hypotheses?

  • Methodological Answer : Hypothesize inhibition of kinase pathways (e.g., EGFR or Aurora kinases) based on structural analogs. Design dose-response assays (IC₅₀ determination) using MTT or apoptosis markers (Annexin V/PI) in cancer cell lines. Include controls for autofluorescence interference due to the nitrile group .
  • Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may stem from assay variability (e.g., serum concentration in media). Replicate experiments under standardized conditions (e.g., 10% FBS, 48h incubation) and apply ANOVA for statistical validation .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target proteins?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density in the tetrazapentacyclic core, identifying nucleophilic/electrophilic sites. For docking, use AutoDock Vina with flexible residue sampling near the ATP-binding pocket of target kinases. Validate predictions with SPR or ITC binding assays .
  • Theoretical Framework : Link simulations to Marcus theory for electron transfer or induced-fit docking models to explain binding kinetics .

Q. What strategies resolve contradictions in reported solubility and stability profiles under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1–10) with UPLC monitoring. Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) improving bioavailability. For oxidative degradation, apply Arrhenius kinetics under accelerated conditions (40°C/75% RH) .

Methodological Validation and Theoretical Integration

Q. How can process control and simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Implement CFD simulations to model heat/mass transfer in batch reactors, ensuring uniform mixing during cyclization. Use PAT (Process Analytical Technology) with inline FTIR for real-time monitoring. Theoretical frameworks from CRDC subclass RDF2050108 (process control) guide parameter optimization .

Q. What role does the compound’s electronic configuration play in its electrochemical behavior, and how can this be exploited for sensor applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in non-aqueous electrolyte to identify redox peaks. Correlate HOMO-LUMO gaps (from DFT) with observed potentials. Functionalize the nitrile group onto carbon electrodes for heavy metal ion detection, using EIS for sensitivity validation .

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